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Compound of Interest

Compound Name: 3,3-Dimethyl-1-phenylbutan-2-one

Cat. No.: B1365089

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
organic compound 3,3-Dimethyl-1-phenylbutan-2-one (CAS No: 6721-67-1). Due to the
limited availability of open-access, experimentally derived spectra for this specific molecule,
this document combines theoretical predictions based on its structure with established general
protocols for spectroscopic analysis. The information herein serves as a valuable resource for
the identification, characterization, and quality control of this compound in research and
development settings.

Compound Information
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Property Value
Chemical Name 3,3-Dimethyl-1-phenylbutan-2-one
Synonyms Benzyl tert-butyl ketone
Molecular Formula C12H160
Molecular Weight 176.26 g/mol

0]
Structure

Spectroscopic Data Summary

The following tables summarize the predicted and available spectroscopic data for 3,3-

Dimethyl-1-phenylbutan-2-one.

'H NMR Spectroscopy Data (Predicted)

Solvent: CDCIs, Reference: TMS (6 = 0.00 ppm)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aromatic protons
~7.20-7.40 Multiplet 5H
(CeH5s)
_ Methylene protons (-
~3.80 Singlet 2H
CHz-)
tert-Butyl protons (-
~1.10 Singlet 9H P (

C(CHs)3)

3C NMR Spectroscopy Data (Predicted)

Solvent: CDCIz

Chemical Shift (6, ppm)

Assignment

> 200 Carbonyl carbon (C=0)

~ 135 Aromatic quaternary carbon

~ 128 - 130 Aromatic CH carbons

~ 50 Methylene carbon (-CHz-)

~ 45 Quaternary carbon (-C(CHs)3)
~ 26 tert-Butyl methyl carbons

Infrared (IR) Spectroscopy Data (Predicted)
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Wavenumber (cm~?) Intensity Assignment

~ 3060 - 3030 Medium C-H stretch (aromatic)

~ 2960 - 2870 Strong C-H stretch (aliphatic)

~ 1715 Strong C=0 stretch (ketone)

~ 1600, 1495, 1450 Medium-Weak C=C stretch (aromatic ring)
- 740, 700 Strong C-H bend (monosubstituted

benzene)

Mass Spectrometry Data (Predicted)

The following data is based on predicted collision cross-section values.[1]

Adduct lon Predicted m/z
[M+H]* 177.1274
[M+Na]* 199.1093
[M-H]- 175.1128
[M+NHa]* 194.1540
[M+K]* 215.0833
M]* 176.1196

Major predicted fragmentation pathways would likely involve:

e o-cleavage: Loss of the tert-butyl radical (*C(CHs)3) to give a fragment at m/z 119, or loss of

the benzyl radical (*CH2CeHs) to give a fragment at m/z 85.

» MclLafferty rearrangement: If applicable, though less likely for this specific structure.

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 3,3-Dimethyl-1-phenylbutan-2-one in
approximately 0.6-0.7 mL of deuterated chloroform (CDCIsz). Add a small amount of
tetramethylsilane (TMS) as an internal standard.

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire *H and 3C NMR
spectra on a 300 MHz or higher field NMR spectrometer.

Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to the
TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used. For the KBr method, mix a small amount of the compound
with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the
solid directly on the ATR crystal. If the sample is a low-melting solid or can be dissolved in a
volatile solvent, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum,
typically in the range of 4000-400 cm~1. A background spectrum of the empty sample holder
(or pure KBr pellet/solvent) should be taken and subtracted from the sample spectrum.

Processing: Label the significant peaks in the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent
such as dichloromethane or ethyl acetate.

GC Separation: Inject a small volume (e.g., 1 pL) of the solution into the GC system
equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The
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oven temperature program should be optimized to ensure good separation of the analyte
from any impurities.

e MS Analysis: The eluent from the GC column is directed into the mass spectrometer.
Electron ionization (El) at 70 eV is a common method for generating the mass spectrum. The
mass analyzer scans a range of m/z values (e.g., 40-400 amu) to detect the molecular ion
and fragment ions.

» Data Analysis: Analyze the resulting chromatogram to determine the retention time of the
compound and the mass spectrum of the corresponding peak.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic
characterization of an organic compound like 3,3-Dimethyl-1-phenylbutan-2-one.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1365089?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

3,3-Dimethyl-1-phenylbutan-2-one
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Caption: Workflow for the spectroscopic analysis of 3,3-Dimethyl-1-phenylbutan-2-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3,3-Dimethyl-1-phenylbutan-2-
one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1365089#spectroscopic-data-of-3-3-dimethyl-1-
phenylbutan-2-one-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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